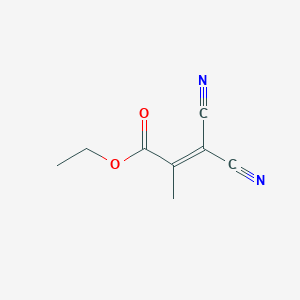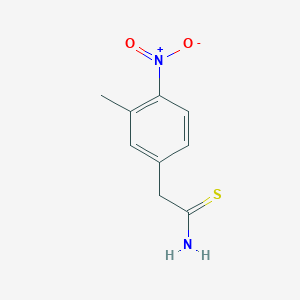![molecular formula C15H24N2 B8628364 4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline](/img/structure/B8628364.png)
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline is a chemical compound with the molecular formula C12H18N2. . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline typically involves the methylation of piperidine. One common method is the reaction of piperidine with methyl iodide or methyl bromide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups .
Wissenschaftliche Forschungsanwendungen
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: This compound shares a similar piperidine structure and is used in similar applications.
4-(1-Methylpiperidin-4-yl)aniline: Another compound with a similar structure, used in the synthesis of various pharmaceuticals.
Uniqueness
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline |
InChI |
InChI=1S/C15H24N2/c1-15(2,12-4-6-14(16)7-5-12)13-8-10-17(3)11-9-13/h4-7,13H,8-11,16H2,1-3H3 |
InChI-Schlüssel |
YDDYPYCEIOLIHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCN(CC1)C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate](/img/structure/B8628287.png)



![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)



![1-{4-Hydroxy-5-[4-(trifluoromethyl)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8628339.png)





